molecular formula C12H15NO2 B13246816 1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid

1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B13246816
M. Wt: 205.25 g/mol
InChI Key: LVHVARFLMOVLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by the presence of an aminophenyl group attached to a cyclobutane ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenylacetic acid and methylcyclobutanone.

    Reduction: The nitro group of 4-nitrophenylacetic acid is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Cyclization: The resulting 4-aminophenylacetic acid undergoes cyclization with methylcyclobutanone under acidic conditions to form the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: 1-(4-Nitrophenyl)-3-methylcyclobutane-1-carboxylic acid.

    Reduction: 1-(4-Aminophenyl)-3-methylcyclobutanol.

    Substitution: 1-(4-Acetamidophenyl)-3-methylcyclobutane-1-carboxylic acid.

Scientific Research Applications

1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminophenyl)-2-methylcyclobutane-1-carboxylic acid: Similar structure but with a different position of the methyl group.

    1-(4-Aminophenyl)-3-ethylcyclobutane-1-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(4-aminophenyl)-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-8-6-12(7-8,11(14)15)9-2-4-10(13)5-3-9/h2-5,8H,6-7,13H2,1H3,(H,14,15)

InChI Key

LVHVARFLMOVLOU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC=C(C=C2)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.